8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane
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Overview
Description
It is not chemically or pharmacologically related to benzodiazepines, barbiturates, or other sedative/anxiolytic drugs . This compound has a unique structure that contributes to its therapeutic effects without the common side effects associated with other anxiolytics, such as sedation and addiction .
Preparation Methods
The synthesis of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane involves several steps. The key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through chlorination and cyclization condensation reaction with diethanolamine as the initial material . This intermediate is then coupled with a four-carbon aliphatic chain and a substituted imide or anhydride . The final product, buspirone hydrochloride, is obtained in one pot with a 51.8% overall yield . Industrial production methods have focused on simplifying the synthesis routine to improve yield and reduce production costs .
Chemical Reactions Analysis
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical reactions and studies.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: As an antianxiety agent, it is used in the treatment of anxiety disorders.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The exact mechanism of action of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane is not fully understood. it is known to have a high affinity for serotonin (5-HT1A) receptors . It does not exert anticonvulsant or muscle relaxant effects and lacks the prominent sedative effect associated with other anxiolytics . The compound also has moderate affinity for brain D2-dopamine receptors and may have indirect effects on other neurotransmitter systems .
Comparison with Similar Compounds
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane is unique in its structure and therapeutic effects. Similar compounds include:
Diazepam: A benzodiazepine with sedative and addictive properties.
Lorazepam: Another benzodiazepine with similar effects to diazepam.
Alprazolam: A benzodiazepine used for the treatment of anxiety and panic disorders.
Unlike these compounds, this compound does not cause sedation or addiction, making it a preferred choice for long-term treatment of anxiety disorders .
Properties
IUPAC Name |
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4/c1-2-9-16(8-1)10-6-15(7-11-16)12-13-4-3-5-14-12/h3-5H,1-2,6-11H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXFJYVHZBXWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N4+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179071-85-3 |
Source
|
Record name | 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179071853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-AZA-5-AZONIASPIRO(4.5)DECANE, 8-(2-PYRIMIDINYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJU7BDG7TD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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